4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EFP or EFP-1, and it belongs to the class of piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
EFP-1 has been studied extensively in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has shown potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. EFP-1 has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of EFP-1 is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of serotonin neurotransmission, which plays a crucial role in mood regulation and anxiety. EFP-1 has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and norepinephrine systems.
Biochemical and Physiological Effects
EFP-1 has been shown to have a range of biochemical and physiological effects in various animal models. Studies have shown that EFP-1 can reduce anxiety-like behavior in rodents and has potential antidepressant effects. EFP-1 has also been shown to reduce pain and inflammation in animal models of neuropathic pain and arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
EFP-1 has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, EFP-1 has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of EFP-1. One potential direction is the development of more selective and potent analogs of EFP-1 that could be used in the treatment of various neurological disorders. Another direction is the investigation of the potential role of EFP-1 in the treatment of chronic pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of EFP-1 and its effects on different neurotransmitter systems.
Synthesemethoden
The synthesis of EFP-1 involves a multi-step process that includes the reaction of 6-ethoxy-2-methylpyrimidin-4-amine with 3-fluorobenzoyl chloride to form 4-(6-ethoxy-2-methylpyrimidin-4-yl)-3-fluorobenzoyl chloride. The resulting compound is then reacted with piperazine to form EFP-1. This synthesis method has been optimized to produce high yields of EFP-1 with high purity.
Eigenschaften
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-7-9-24(10-8-23)18(25)22-15-6-4-5-14(19)11-15/h4-6,11-12H,3,7-10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZQDWBRWYGOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.